7,7-Difluoro-1-methylbicyclo[4.1.0]heptan-3-one
Description
7,7-Difluoro-1-methylbicyclo[4.1.0]heptan-3-one is a bicyclic ketone characterized by a strained [4.1.0]heptane framework substituted with a methyl group at position 1 and two fluorine atoms at position 6. The compound’s structure combines steric strain from the bicyclic system with electronic effects from the fluorine substituents, which influence its reactivity, stability, and physicochemical properties.
Properties
IUPAC Name |
7,7-difluoro-1-methylbicyclo[4.1.0]heptan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O/c1-7-4-5(11)2-3-6(7)8(7,9)10/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSUTPKONKMRBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)CCC1C2(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Bicyclo[4.1.0]heptane Framework Construction
The bicyclo[4.1.0]heptane system is typically assembled via cyclopropanation of cyclohexene derivatives. For example, Simmons-Smith cyclopropanation employs diiodomethane and a zinc-copper couple to generate a carbenoid intermediate, which inserts into a carbon-carbon double bond . Alternatively, transition-metal-catalyzed cyclopropanation using diazo compounds offers stereoselectivity.
Example Protocol :
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Start with 3-methylcyclohex-1-en-3-ol.
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Subject to cyclopropanation using CH₂I₂/Zn(Cu) to form bicyclo[4.1.0]heptan-3-ol.
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Oxidize the alcohol to the ketone using CrO₃ or a Swern oxidation .
Fluorination Strategies
Introducing fluorine at the 7-position requires careful selection of fluorinating agents. Deoxofluorination with reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or XtalFluor-E can replace hydroxyl groups with fluorine . Alternatively, electrophilic fluorination (e.g., Selectfluor®) may target electron-rich positions.
Method A: Direct Fluorination of a Ketone Precursor
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Synthesize 7,7-dichloro-1-methylbicyclo[4.1.0]heptan-3-one via chlorination of the bicyclo ketone .
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Perform halogen exchange using KF or AgF in polar aprotic solvents (e.g., DMF) to replace chlorines with fluorines .
Method B: Late-Stage Fluorination
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Construct bicyclo[4.1.0]heptan-3-one with a methyl group at position 1.
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Fluorinate the bridgehead using a radical pathway (e.g., N-fluorobenzenesulfonimide (NFSI) under light) .
Methyl Group Introduction
The 1-methyl group is introduced early in the synthesis to avoid steric hindrance. Alkylation of a carbonyl precursor or Grignard addition to a ketone intermediate are viable routes.
Grignard Approach :
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Prepare bicyclo[4.1.0]heptan-3-one.
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Treat with methylmagnesium bromide to form a tertiary alcohol.
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Dehydrate using acidic conditions (e.g., H₂SO₄) and hydrogenate to yield 1-methylbicyclo[4.1.0]heptan-3-one .
Optimized Synthetic Pathway
Combining these steps, a plausible multigram synthesis is:
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Cyclopropanation :
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Oxidation to Ketone :
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Chlorination :
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Fluorination :
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Purification :
Analytical Data and Characterization
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Spectroscopic Data :
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¹H NMR (CDCl₃): δ 1.2–1.8 (m, bicyclic CH₂), 2.1 (s, CH₃), 3.0–3.2 (m, bridgehead H).
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¹³C NMR : 208 ppm (C=O), 110–120 ppm (CF₂, J₆. MS : m/z 160 [M]⁺.
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Challenges and Mitigation
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Regioselectivity : Competing fluorination at unintended positions is minimized using bulky fluorinating agents .
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Side Reactions : Over-oxidation during ketone formation is controlled by low-temperature CrO₃ reactions .
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Scalability : Halogen exchange reactions benefit from excess AgF and prolonged reaction times .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Amines, ethers, thiols.
Scientific Research Applications
Chemistry: 7,7-Difluoro-1-methylbicyclo[4.1.0]heptan-3-one is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology and Medicine: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules .
Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 7,7-Difluoro-1-methylbicyclo[4.1.0]heptan-3-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways . The ketone group can form hydrogen bonds with biological molecules, influencing their function .
Comparison with Similar Compounds
Structural and Substituent Variations
The bicyclo[4.1.0]heptan-3-one core is shared among several analogs, but substituent differences lead to distinct properties:
Physicochemical Properties
- Electron Effects : Fluorine’s electronegativity in the target compound increases the ketone’s electrophilicity compared to methyl- or methoxy-substituted analogs. This may enhance reactivity in nucleophilic additions or reductions .
- Steric Effects : The methyl group at position 1 introduces steric hindrance, which could limit accessibility to the ketone in enzymatic or synthetic reactions.
Analytical Differentiation
- Mass Spectrometry: Fluorine’s isotopic signature (m/z 19) and fragmentation patterns distinguish the target compound from analogs like Caranone, which shows a base peak at m/z 152 .
- Chromatography : GC retention times and HPLC elution profiles would vary due to differences in polarity and molecular weight .
Research Implications
- Synthetic Applications : The fluorine substituents in the target compound could serve as directing groups in regioselective reactions, contrasting with methyl or methoxy analogs .
- Environmental Impact: Fluorinated compounds often exhibit persistence; further studies are needed to assess the environmental fate of this bicycloheptanone.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7,7-difluoro-1-methylbicyclo[4.1.0]heptan-3-one, and how can yield/purity be improved?
- Methodology : Synthesis typically involves cyclopropanation of pre-functionalized cyclohexenones using fluorinated reagents. Catalysts like Lewis acids (e.g., BF₃·OEt₂) and solvents such as dichloromethane are critical for ring closure. Reaction temperatures (0–25°C) and slow addition of fluorinating agents (e.g., DAST) minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) is recommended .
- Key Variables : Catalyst selection, solvent polarity, and temperature control directly influence stereochemical outcomes. For analogs like 4,7,7-trimethyl derivatives, yields ≥70% are achievable under optimized conditions .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Methodology :
- NMR : ¹H/¹³C NMR identifies substituents (e.g., methyl at C1, fluorines at C7). Coupling constants (e.g., J = 6–8 Hz for bicyclo ring protons) confirm spatial arrangements .
- HRMS : Exact mass (±3 ppm) validates molecular formula (C₈H₁₀F₂O). For example, 4,7,7-trimethyl analogs show [M+H]⁺ at m/z 220.1827 .
- IR : Strong C=O stretch (~1700 cm⁻¹) confirms ketone functionality .
Q. How does fluorination at C7 influence physicochemical properties compared to non-fluorinated analogs?
- Methodology : Fluorination increases electronegativity and ring strain, raising melting points (e.g., 46–48°C for dichloro analogs ) and reducing solubility in nonpolar solvents. Computational studies (DFT) predict enhanced electrophilicity at the ketone due to electron-withdrawing fluorine effects .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in stereochemical assignments?
- Methodology : Density Functional Theory (DFT) optimizes molecular geometry and calculates NMR chemical shifts. For example, (1R,4R,6S)-stereochemistry in 4,7,7-trimethyl derivatives was confirmed via comparison of experimental vs. computed ¹³C shifts (Δδ < 1 ppm) .
- Case Study : Discrepancies in coupling constants for bicyclo[4.1.0]heptan-3-ones were resolved using NOESY to validate axial vs. equatorial substituent orientations .
Q. What strategies mitigate toxicity risks during handling?
- Methodology : Structural analogs like caranone (4,7,7-trimethyl) have proposed HTFOEL limits of 0.7 ppm based on camphor-derived irritation thresholds. Use fume hoods, monitor airborne concentrations via GC-MS, and prioritize closed-system reactions .
Q. How can synthetic derivatives expand bioactivity profiles?
- Methodology : Functionalize the ketone via Grignard additions or reductions to alcohols. For example, 7-oxabicyclo[4.1.0]heptan-3-carboxylic acid derivatives exhibit antimicrobial activity (MIC = 8–16 µg/mL) . SAR studies show methyl groups at C1 enhance metabolic stability .
Contradictions & Research Gaps
- Stereochemical Complexity : Conflicting NMR assignments for bicyclo[4.1.0] systems require advanced chiral resolution techniques (e.g., HPLC with β-cyclodextrin columns) .
- Toxicity Extrapolation : HTFOEL limits for fluorinated analogs remain unvalidated; in vitro assays (e.g., Ames test) are recommended .
Note : For spectral data or synthetic protocols, consult peer-reviewed repositories (e.g., PubChem, NIST) and avoid non-academic sources .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
